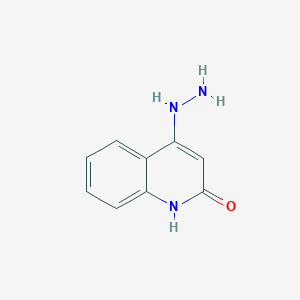

4-Hydrazinylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-8-5-9(13)11-7-4-2-1-3-6(7)8/h1-5H,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHSKJJZSLFYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571973 | |

| Record name | 4-Hydrazinylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206116-81-6 | |

| Record name | 4-Hydrazinylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Hydrazinylquinolin 2 1h One

Nucleophilic Reaction Profiles of the Hydrazinyl Group

The hydrazinyl moiety (-NH-NH2) at the 4-position of the quinolinone ring is a potent nucleophile, owing to the lone pairs of electrons on the nitrogen atoms. This nucleophilicity drives its participation in a variety of condensation and substitution reactions. The reactivity is centered on the terminal amino group, which readily attacks electrophilic centers.

Consistent with the general reactivity of hydrazines, the hydrazinyl group of 4-Hydrazinylquinolin-2(1H)-one undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form the corresponding hydrazones. smolecule.comresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by the elimination of a water molecule to yield the C=N bond of the hydrazone. researchgate.net

In a specific study, the reaction of various substituted 4-hydrazinylquinolin-2(1H)-ones with ethyl propiolate, an ester containing an activated triple bond and a carbonyl group, was investigated. nih.gov The reaction, conducted in refluxing ethanol (B145695), resulted in the formation of (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoates. nih.gov Interestingly, even under basic conditions intended to promote subsequent cyclization into a pyrazole (B372694) ring, the reaction exclusively yielded the open-chain hydrazone products. nih.gov

Table 1: Synthesis of (E)-Ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate Derivatives

| Entry | Starting Hydrazinylquinolinone | Product | Yield | Melting Point (°C) |

| 1 | 4-Hydrazinyl-6-methylquinolin-2(1H)-one | (E)-Ethyl 3-(2-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | 95% | 270 |

| 2 | This compound | (E)-Ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | 92% | 245 |

| 3 | 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one | (E)-Ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazinylidene)propanoate | 96% | 260 |

Data sourced from a study on the stereoselective synthesis of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. nih.gov

The nucleophilic character of the hydrazinyl group also allows it to participate in substitution reactions, particularly with acylating and sulfonylating agents. For instance, research on related quinolinone structures demonstrates that the hydrazinyl group can be readily functionalized. In one study, 4-hydrazino-8-methyl-2(1H)-oxoquinoline was reacted with p-toluenesulfonyl chloride in dry pyridine (B92270). researchgate.net The reaction proceeded via nucleophilic attack of the hydrazinyl nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of 8-Methyl-4-tosylhydrazino-2(1H)-oxoquinoline. researchgate.net This type of reaction highlights the utility of the hydrazinyl group as a handle for introducing further molecular complexity.

Condensation Reactions with Carbonyl Compounds

Intramolecular and Intermolecular Cyclization Chemistry of this compound

Beyond simple functionalization, this compound is a key precursor for constructing fused polycyclic heterocyclic systems through cyclization reactions. The most notable of these is its tendency to undergo oxidative dimerization.

An efficient and remarkable synthesis of a series of pyridazino[4,3-c:5,6-c′]diquinolines has been achieved through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. nih.govmdpi.comhelsinki.fi This reaction involves the dimerization of two molecules of the starting material, followed by oxidation, to form a rigid, pentacyclic structure. nih.gov The formation of these complex molecules in good yields from a relatively simple precursor underscores the unique reactivity of the this compound scaffold. mdpi.com The structures of the resulting pyridazino-diquinolones have been unequivocally confirmed through extensive spectroscopic analysis (IR, 1H NMR, 13C NMR, Mass) and single-crystal X-ray diffraction. nih.govmdpi.comresearchgate.net

The proposed mechanism for the formation of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones is a multi-step cascade involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions, all occurring in a one-pot process. mdpi.com

The mechanism is believed to initiate with a tautomeric proton shift of the this compound (2) to its isomer (2′). mdpi.com Subsequently, a molecule of the starting material (2) acts as a nucleophile, attacking its isomer (2′) to form a dimer intermediate (6). mdpi.com This dimer then undergoes a series of autoxidation and electrocyclization steps, ultimately leading to the stable, aromatic pentacyclic final product. mdpi.com It is known that hydrazine (B178648) solutions can be unstable in the presence of oxygen, particularly under neutral or alkaline conditions, which facilitates the autoxidation process. researchgate.net The autoxidation of hydrazines can be further enhanced by catalysts such as cobalt or manganese complexes. mdpi.comresearchgate.net

The yield and success of the autoxidative dimerization are highly dependent on the reaction conditions, particularly the choice of solvent and temperature. mdpi.com Systematic studies have been performed to optimize the formation of the dimerized product. mdpi.com

Heating the this compound derivatives in pyridine was identified as the most effective condition, consistently providing the desired pyridazino-diquinolones in good to excellent yields. nih.govmdpi.com Other solvents such as DMF, dioxane, and ethanol resulted in lower yields or no reaction. mdpi.com For example, when 1-ethyl-4-hydroxyquinolin-2(1H)-one was reacted with hydrazine hydrate (B1144303) in 1,2-dichlorobenzene (B45396) (o-DCB), a mixture of the intermediate 4-hydrazinyl derivative (19% yield) and the final dimerized product (41% yield) was obtained, demonstrating the role of the solvent system in promoting the cascade reaction. mdpi.com

Table 2: Optimization of Reaction Conditions for the Dimerization of 5,8-Diethyl-4-hydrazinylquinolin-2(1H)-one

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine | Reflux | 6 | 85 |

| 2 | DMF | Reflux | 12 | 45 |

| 3 | Dioxane | Reflux | 12 | 30 |

| 4 | EtOH | Reflux | 12 | Trace |

| 5 | AcOH | Reflux | 12 | No reaction |

| 6 | o-DCB | Reflux | 12 | 41 |

Data adapted from a study on the autoxidation of this compound. mdpi.com

The general procedure involves refluxing the appropriate this compound in pyridine for 6 to 12 hours. mdpi.com This method has been successfully applied to synthesize a variety of substituted pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones with yields often exceeding 80%. mdpi.com

Table 3: Synthesized Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione Derivatives

| Product | Substituent | Yield |

| 3a | 5,8-Diethyl | 85% |

| 3b | 5,8-Dimethyl | 88% |

| 3c | Unsubstituted | 82% |

| 3d | 2,11-Dimethyl | 84% |

Data sourced from the experimental section of a study on the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com

Mechanistic Investigations of Autoxidation

Formation of Pyrazole-Fused Quinolone Systems

The synthesis of quinoline (B57606) derivatives bearing a pyrazole moiety has been a subject of interest in medicinal chemistry. One approach involves the reaction of 2-hydrazinylquinoline with various reagents to construct the pyrazole ring. For instance, treatment of 2-hydrazinylquinoline with formylpyrazoles can yield the corresponding hydrazonyl pyrazole derivatives. researchgate.net Another strategy involves the cyclization of chalcones, derived from quinoline precursors, with hydrazine derivatives to form pyrazoline structures. researchgate.net

In a more direct route starting from a substituted quinoline, 1-(8-chloro-2-hydrazinylquinolin-3-yl)-N-phenylmethanimine can be reacted with ethyl acetoacetate (B1235776) to produce 1-{8-chloro-3-[(phenylimino)methyl]quinolin-2-yl}-3-methyl-1H-pyrazol-5-ol derivatives. This highlights the versatility of the hydrazinyl group in constructing fused heterocyclic systems. The combination of quinoline and pyrazole scaffolds in a single molecule is often pursued to explore potential synergistic biological activities. researchgate.net

Synthesis of Spiro-thiazolidinone Derivatives from this compound

Spiro-thiazolidinone derivatives incorporating a quinoline moiety can be synthesized from this compound through a multi-component reaction. A key pathway involves the condensation of a 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one intermediate with thioglycolic acid. researchgate.net This reaction proceeds to form novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones in good yields, typically ranging from 67–79%. researchgate.net

The mechanism for the formation of the spiro-thiazolidinone ring from a related system, such as the reaction of an imine derivative with thioglycolic acid, involves the nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization and dehydration. rsc.org A similar principle applies to the reaction starting from the hydrazinyl quinolone. For instance, the reaction of 2-hydrazinylquinoline with isatin (B1672199) or N-methylisatin and subsequently with thioglycolic acid in 1,4-dioxane (B91453) under reflux yields 1-substituted 3'-(quinolin-2-ylamino)spiro[indoline-3,2'-thiazolidine]-2,4'-dione. nih.gov

The following table summarizes the synthesis of a spiro-thiazolidinone derivative from a related hydrazinyl quinoline system:

| Starting Material | Reagents | Product | Yield | Reference |

| 4-(2-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydrazinyl)quinolin-2(1H)-one | Thioglycolic acid | 8-benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one | High | researchgate.net |

| 2-hydrazinylquinoline | Isatin, thioglycolic acid | 3'-(quinolin-2-ylamino)spiro[indoline-3,2'-thiazolidine]-2,4'-dione | - | nih.gov |

Construction of Pyrimido-diazepine Frameworks Involving this compound

A significant synthetic application of this compound is in the construction of pyrimido[5',4':6,7] mdpi.comresearchgate.netdiazepino[4,3-c]quinoline-6,8,10(7H,9H,11H)-trione derivatives. These complex heterocyclic systems can be assembled through a one-pot, three-component reaction involving this compound derivatives, barbituric acid, and various aldehydes. mdpi.comnih.gov The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under reflux conditions for several hours, affording the desired products in good yields (74–80%). mdpi.com

The proposed mechanism for this transformation suggests two possible routes. nih.gov The first involves the initial condensation of this compound with the aldehyde to form a hydrazone intermediate. This is followed by a Michael-type addition of barbituric acid to the C=N bond of the hydrazone, leading to an intermediate that subsequently undergoes cyclization and dehydration to furnish the final pyrimido-diazepine framework. nih.gov The second proposed pathway involves the initial reaction of the aldehyde with barbituric acid, followed by reaction with the hydrazinyl quinolone. nih.gov

The following table provides examples of the synthesis of pyrimido-diazepine frameworks:

| This compound Derivative | Aldehyde | Product | Yield | Reference |

| This compound | 4-chlorobenzaldehyde | 7-(4-chlorophenyl)-12,13-dihydro-5H-pyrimido[5',4':6,7] mdpi.comresearchgate.netdiazepino[4,3-c]quinoline-6,8,10(7H,9H,11H)-trione | 80% | mdpi.com |

| This compound | Benzaldehyde | 7-phenyl-12,13-dihydro-5H-pyrimido[5',4':6,7] mdpi.comresearchgate.netdiazepino[4,3-c]quinoline-6,8,10(7H,9H,11H)-trione | - | nih.gov |

Cyclization with Propiolate Esters to Form Hydrazonopropanoate Derivatives

The reaction of 4-hydrazinylquinolin-2(1H)-ones with ethyl propiolate proceeds via an aza-Michael addition to yield ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate derivatives. researchgate.net This reaction is typically conducted in ethanol under reflux. Interestingly, attempts to promote further cyclization to a pyrazole ring under basic conditions were unsuccessful, with the open-chain hydrazonopropanoate being the sole product. researchgate.net

The structure of the resulting products has been confirmed by various spectroscopic methods and, in some cases, by X-ray crystallography, which revealed an E-configuration for the hydrazono moiety. researchgate.net The formation of these hydrazonopropanoate derivatives demonstrates the nucleophilic character of the hydrazine group in this compound towards activated alkynes.

The following table details the reaction of a substituted this compound with ethyl propiolate:

| This compound Derivative | Reagent | Product | Reaction Conditions | Reference |

| 6-methoxy-4-hydrazinylquinolin-2(1H)-one | Ethyl propiolate | Ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | Ethanol, reflux | researchgate.net |

Oxidation and Reduction Chemistry of this compound and its Intermediates

The hydrazine moiety in this compound is susceptible to oxidation, leading to the formation of various nitrogen-containing heterocycles. These reactions can occur under aerobic conditions or be promoted by metal catalysts.

Aerobic Oxidation Processes

Under aerobic conditions, particularly when heated in a solvent like pyridine, 4-hydrazinylquinolin-2(1H)-ones undergo an autoxidation reaction to produce pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones in good yields. researchgate.netdntb.gov.uaacs.org This transformation involves a complex sequence of reactions including nucleophilic substitution, dimerization, autoxidation, and electrocyclization in a one-pot process. dntb.gov.ua

The proposed mechanism begins with a proton shift from the hydrazine moiety to form an isomeric intermediate. dntb.gov.ua This is followed by a reaction between the starting this compound and its isomer, leading to a dimeric species. Subsequent aerial oxidation steps result in the formation of the final pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structure. dntb.gov.ua The structures of these products have been unequivocally confirmed by spectroscopic methods and X-ray crystallography. researchgate.netdntb.gov.uaacs.org

Metal-Catalyzed Oxidation Strategies (e.g., Copper, Manganese, Cobalt)

The autoxidation of hydrazines, including this compound, can be enhanced by the presence of metal catalysts. It has been reported that cobalt(II) 4,4′,4″,4‴-tetrasulfophthalocyanine (CoIITSP) and manganese(III)-hematoporphyrin can promote the autoxidation of hydrazines. researchgate.netresearchgate.net These catalysts are thought to facilitate the formation of reactive oxygen species or coordinate with the hydrazine to lower the activation energy of the oxidation process. researchgate.net

Copper catalysts, such as copper(II) acetate (B1210297) in the presence of pyridine, are known to effectively catalyze the aerobic oxidation of hydrazones to diazo compounds. rsc.org While this reaction has not been specifically detailed for this compound itself, the general mechanism involves the oxidation of the hydrazone by copper(II), which is then regenerated by molecular oxygen. rsc.org This suggests a potential pathway for the copper-catalyzed oxidation of this compound or its hydrazone derivatives. The catalytic cycle for copper-catalyzed aerobic N-N coupling reactions is proposed to involve two half-reactions: the aerobic oxidation of a Cu(I) catalyst and the Cu(II)-promoted N-N coupling.

The following table summarizes catalysts that have been reported to promote the oxidation of hydrazines or their derivatives:

| Catalyst | Substrate Type | Reaction Type | Reference |

| Cobalt(II) 4,4′,4″,4‴-tetrasulfophthalocyanine (CoIITSP) | Hydrazines | Autoxidation | researchgate.netresearchgate.net |

| Manganese(III)-hematoporphyrin | Hydrazine | Autoxidation | researchgate.net |

| Copper(II) acetate/Pyridine | Hydrazones | Aerobic oxidation to diazo compounds | rsc.org |

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis in Related Quinoline Systems

Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) has emerged as a valuable synthetic strategy for the construction of quinoline and dihydroquinoline ring systems. nih.govacs.org This methodology enables the conversion of readily available N-allyl 2-aminobenzaldehydes into 1,2-dihydroquinolines through a catalytic cycle involving cycloaddition and cycloreversion steps. nih.govacs.org The process is notable for its efficiency and for proceeding under mild conditions, often just requiring an alcohol solvent, heat, and a buffered hydrazine catalyst, which makes it compatible with a wide variety of functional groups. nih.govacs.org

This catalytic approach provides a significant expansion of the synthetic chemist's toolkit for creating the quinoline motif, a core structure in many biologically active molecules. nih.govchemrxiv.org The reaction is particularly useful for substrates that may be sensitive to the harsh, strongly acidic conditions often required by traditional named reactions for quinoline synthesis. nih.govacs.org Research has demonstrated the successful synthesis of 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes using this method. nih.govacs.orgchemrxiv.org Furthermore, when an acid-labile protecting group is used on the nitrogen atom, a subsequent in situ deprotection and autoxidation can directly yield the aromatic quinoline product. nih.govacs.org

Mechanistic Insights into Cycloaddition Events

The fundamental mechanism of hydrazine-catalyzed carbonyl-olefin metathesis proceeds through a [3+2] cycloaddition/retro-[3+2] cycloreversion pathway. nih.govmdpi.com The catalytic cycle is initiated by the condensation of the hydrazine catalyst with the aldehyde functionality of the substrate (e.g., an N-allyl 2-aminobenzaldehyde) to form an azomethine imine. This intermediate is a 1,3-dipole that then undergoes an intramolecular [3+2] cycloaddition with the olefin portion of the molecule to form a bicyclic pyrazolidine (B1218672) intermediate. mdpi.com

A key mechanistic insight comes from comparative studies between nitrogen-containing substrates (anilides) and their related oxygen-containing counterparts (ethers). nih.govacs.orgacs.org Research has shown that the cycloaddition step is notably slower for the nitrogen-based systems. nih.govacs.orgchemrxiv.org For instance, the reaction of an N-prenylated 2-aminobenzaldehyde (B1207257) derivative with a stoichiometric amount of a hydrazine salt required heating at 80 °C to afford the cycloadduct in good yield, but the rate was slower than for the analogous ether substrate. nih.gov This rate inhibition is attributed to the greater electron-donating character of the nitrogen atom in the aniline (B41778) system compared to the oxygen in the ether, which retards the rate of C-N bond formation during the cycloaddition event. nih.govchemrxiv.org

Table 1: Comparative Reactivity in Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis

| Substrate Type | Cycloaddition Step | Cycloreversion Step | Mechanistic Rationale |

| Nitrogen-Containing (e.g., N-prenyl-2-aminobenzaldehydes) | Slower | More Facile / Faster | The electron-donating nitrogen atom retards bond formation in cycloaddition but assists bond-breaking in cycloreversion. nih.govchemrxiv.org |

| Oxygen-Containing (e.g., O-allyl salicylaldehydes) | Faster | Slower | The less electron-donating oxygen atom has a smaller inhibitory effect on cycloaddition and provides less assistance for cycloreversion. nih.govacs.orgacs.org |

Facilitated Cycloreversion Processes

Following the initial cycloaddition, the catalytic cycle concludes with a retro-[3+2] cycloaddition, also known as a cycloreversion process. In this step, the bicyclic pyrazolidine intermediate fragments to release the final ring-closed product (the 1,2-dihydroquinoline) and regenerates the hydrazine catalyst. nih.govmdpi.com

A crucial finding in the study of related quinoline systems is that the cycloreversion step is significantly more facile and proceeds at a faster rate compared to the analogous oxygen-containing substrates. nih.govacs.orgacs.orgchemrxiv.org For example, the isolated cycloadduct formed from the N-prenylated 2-aminobenzaldehyde system efficiently underwent cycloreversion to furnish the corresponding dihydroquinoline in high yield upon heating at 140 °C for just 10 minutes. nih.gov This rate is considerably faster than that observed for the corresponding ether-derived cycloadduct. nih.gov

Derivatization Strategies and Synthetic Versatility of 4 Hydrazinylquinolin 2 1h One

Heterocyclic Annulation and Fusion Strategies

The bifunctional nature of 4-hydrazinylquinolin-2(1H)-one, possessing both a nucleophilic hydrazinyl moiety and an active quinolone ring, makes it an ideal substrate for reactions that build new fused heterocyclic rings. These annulation strategies are crucial for developing complex polycyclic molecules.

The synthesis of triazole-fused quinolones from this compound is a notable derivatization pathway. Research has confirmed the successful synthesis of S-alkylated triazoles built upon the this compound framework. nih.gov The general and established method for creating such fused nih.govmdpi.comijpsonline.comtriazolo[4,3-a]quinolinone systems involves a two-step process.

First, the this compound is treated with a one-carbon synthon, such as carbon disulfide, in a basic medium. This reaction facilitates a cyclocondensation to form the corresponding quinolinyl-fused triazole-thione. In the second step, this thione intermediate undergoes S-alkylation upon reaction with various alkylating agents (e.g., alkyl halides), yielding the target S-alkylated triazole derivatives. This strategy provides a reliable route to a library of compounds where the nature of the S-alkyl group can be readily varied.

The preparation of thiazolidinone-containing quinolones represents a significant synthetic transformation of this compound. nih.gov This conversion is typically achieved through a well-established, two-step reaction sequence.

The first step involves the condensation of this compound with a variety of aromatic or aliphatic aldehydes (or ketones). This reaction forms an intermediate hydrazone, which is a type of Schiff base. In the second step, these hydrazones undergo cyclocondensation with a mercaptoalkanoic acid, most commonly thioglycolic acid. nih.govresearchgate.net This cyclization is often catalyzed by a Lewis acid like zinc chloride and results in the formation of a five-membered thiazolidinone ring attached to the quinolone scaffold via the hydrazinyl nitrogen. nih.gov This synthetic approach allows for structural diversity in the final molecule, with substituents on the thiazolidinone ring being determined by the choice of the initial aldehyde or ketone.

| Entry | Aldehyde | Product | General Reaction Conditions |

| 1 | Ar-CHO | 3-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-2-(aryl)thiazolidin-4-one | 1. Condensation with aldehyde (e.g., in ethanol). 2. Cyclization with thioglycolic acid (e.g., in dioxane with ZnCl2, reflux). nih.gov |

| 2 | R-CO-R' | 3-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-2,2-disubstituted-thiazolidin-4-one | 1. Condensation with ketone. 2. Cyclization with thioglycolic acid. |

This table represents a generalized synthetic scheme based on established methods for thiazolidinone synthesis from hydrazones.

While many syntheses of pyrano[3,2-c]quinolones start from 4-hydroxyquinolin-2-ones, derivatization of this compound to create this fused-ring system has also been reported. nih.govijpsonline.com The pyrano[3,2-c]quinolone structure is a significant motif found in numerous biologically active natural products. nih.gov The synthesis from a 4-hydrazinyl precursor can be envisioned to proceed through an initial reaction that converts the hydrazinyl group into a hydroxyl group, or via a displacement reaction followed by cyclization. For instance, reaction with reagents like cinnamonitriles in the presence of a base can lead to the formation of the pyran ring fused to the quinolone core. ijpsonline.com

The synthesis of complex, polycyclic systems such as naphthofuro[3,2-c]quinoline-6,7,12-triones from this compound derivatives has been accomplished. nih.gov These fused structures are of interest due to their potential as inhibitors of biological targets like extracellular signal-regulated kinases (ERK). nih.gov The synthesis of these intricate molecules from the 4-hydrazinyl starting material highlights its utility as a building block for advanced heterocyclic chemistry. The reaction likely proceeds through a multi-step sequence, where the hydrazinyl group facilitates the annulation of the naphthofuran moiety onto the quinolone framework.

Formation of Pyrano[3,2-c]quinolones

Development of Schiff Base Derivatives and Their Subsequent Transformations

The reaction of the primary amine group within the hydrazinyl moiety of this compound with carbonyl compounds is a fundamental and efficient method for creating new derivatives. This condensation reaction with aldehydes or ketones yields the corresponding hydrazones, commonly referred to as Schiff bases.

The synthesis of 6-substituted-4-(2-(4-substituted-benzylidene)hydrazinyl)quinolin-2(1H)-one derivatives is a prime example of this strategy. nih.gov These compounds are readily prepared by refluxing the parent hydrazine (B178648) with a variety of substituted aromatic aldehydes in a suitable solvent like ethanol (B145695). The structure of these Schiff bases, such as (E)-4-(2-Benzylidene-hydrazinyl)quinolin-2(1H)-one, has been unequivocally confirmed through spectroscopic methods and X-ray crystallography. bohrium.com

These Schiff bases are not merely final products; they are valuable intermediates for further synthetic transformations. A key subsequent reaction is the cyclocondensation with thioglycolic acid to produce the thiazolidinone derivatives discussed previously (Section 4.1.2), demonstrating a sequential derivatization strategy. researchgate.net

| Reagent | Product Schiff Base | Reference |

| Benzaldehyde | (E)-4-(2-Benzylidenehydrazinyl)quinolin-2(1H)-one | bohrium.com |

| Substituted Aldehydes | 6-Substituted-4-(2-(4-substituted-benzylidene)hydrazinyl)quinolin-2(1H)-one | nih.govresearchgate.net |

Multi-component Reactions Leveraging the Hydrazinyl Functionality

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. The this compound scaffold is an excellent substrate for such reactions, with its nucleophilic hydrazinyl group able to participate in complex cascade sequences.

A recent study demonstrated a one-pot, three-component reaction involving this compound derivatives, barbituric acid (or its derivatives), and various aromatic aldehydes. nih.gov This reaction constructs novel and complex pyrimido[5',4':6,7] nih.govmdpi.comdiazepino[4,3-c]quinoline-trione systems in good yields. nih.gov In this process, the hydrazinyl group acts as a dinucleophile, reacting with both the aldehyde and the active methylene (B1212753) compound (barbituric acid) to forge the new seven-membered diazepine (B8756704) ring, which is fused to the quinolone core. This approach exemplifies how the inherent reactivity of the hydrazinyl group can be harnessed to rapidly build molecular complexity.

| Component 1 | Component 2 | Component 3 | Product | Reference |

| This compound | Aromatic Aldehyde | Barbituric Acid | Pyrimido[5',4':6,7] nih.govmdpi.comdiazepino[4,3-c]quinoline-trione | nih.gov |

Regioselective and Stereoselective Aspects in this compound Derivatization

The derivatization of this compound is profoundly influenced by principles of regioselectivity and stereoselectivity, which dictate the spatial orientation and specific placement of newly introduced functional groups and the formation of new stereocenters. These factors are crucial in shaping the final architecture of the resulting molecules and are dependent on the nature of the reacting substrates, catalysts, and reaction conditions.

Regioselectivity in Cyclization Reactions

Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of this compound, this is often observed during the construction of fused heterocyclic rings, where the hydrazine moiety can potentially react at two different sites.

A notable example of regioselectivity is the autoxidation and dimerization of 4-hydrazinylquinolin-2(1H)-ones in refluxing pyridine (B92270), which leads to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. nih.govmdpi.com This transformation is highly regioselective, as the cyclization consistently yields the angularly fused pentacyclic system rather than a linear one. The reaction proceeds through a proposed mechanism involving the formation of a dihydropyridazine (B8628806) intermediate, which then undergoes further oxidation and cyclization. The specific regiochemical outcome is directed by the inherent reactivity of the positions on the quinolinone core and the pyridazine (B1198779) ring.

Another significant illustration of regioselectivity is seen in one-pot, three-component reactions. For instance, the reaction of this compound derivatives with aromatic aldehydes and barbituric acid in refluxing dimethylformamide (DMF) affords diazepino[4,3-c]quinoline-6,8,10-trione derivatives. nih.govnih.gov This multicomponent reaction proceeds with high regioselectivity, where the hydrazine nitrogen atoms react specifically with the aldehyde and a carbonyl group of the barbituric acid to form the fused seven-membered diazepine ring at the [4,3-c] position of the quinolinone core. nih.gov

The synthesis of fused pyrazolo[4,3-c]quinoline derivatives from quinolone precursors also underscores the importance of regioselectivity. rsc.org In reactions involving a 1,3-dicarbonyl equivalent and a hydrazine, the orientation of the cyclization is governed by the differential reactivity of the two carbonyl groups. For arylhydrazines, the reaction often proceeds with a specific and predictable regioselectivity. beilstein-journals.org

Table 1: Regioselective Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones

| Starting Material (this compound derivative) | Product | Reaction Conditions | Yield (%) | Reference |

| 1-Ethyl-4-hydrazinylquinolin-2(1H)-one | 5,8-Diethylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | Pyridine, reflux | Good | nih.gov |

| 4-Hydrazinyl-1-propylquinolin-2(1H)-one | 5,8-Dipropylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | Pyridine, reflux | Good | nih.gov |

Table 2: Regioselective Synthesis of Diazepino[4,3-c]quinoline-6,8,10-trione Derivatives

| This compound Derivative | Aldehyde | Product | Reaction Conditions | Yield (%) | Reference |

| 1-Ethyl-4-hydrazinylquinolin-2(1H)-one | Benzaldehyde | 7-Phenyl-5,8-diethyl-5,7,8,9-tetrahydrodiazepino[4,3-c]quinoline-6,8,10-trione | DMF, reflux | Not specified | nih.gov |

| 4-Hydrazinyl-1-methylquinolin-2(1H)-one | 4-Chlorobenzaldehyde | 7-(4-Chlorophenyl)-5,8-dimethyl-5,7,8,9-tetrahydrodiazepino[4,3-c]quinoline-6,8,10-trione | DMF, reflux | Not specified | nih.gov |

Stereoselectivity in Derivatization

Stereoselectivity is the preferential formation of one stereoisomer over another. In the derivatization of this compound, this is particularly evident in reactions that create new chiral centers or geometric isomers.

A compelling example of stereoselectivity is the aza-Michael addition reaction between various this compound derivatives and ethyl propiolate. nih.govclockss.orgcore.ac.uk This reaction, when conducted in refluxing ethanol, proceeds with high stereoselectivity to exclusively yield the (E)-isomer of the resulting ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate derivatives. nih.govclockss.org The formation of the E-isomer as the sole product, confirmed through X-ray crystallography, indicates a high degree of stereochemical control during the nucleophilic attack of the hydrazine onto the activated alkyne. nih.govclockss.org The reaction conditions did not promote further cyclization to a pyrazole (B372694) ring, isolating the open-chain product. nih.gov

This stereoselective outcome is significant as it introduces a geometrically defined double bond and a hydrazone functionality, which can serve as a scaffold for further stereocontrolled transformations. The consistent formation of the (E)-isomer simplifies the product mixture and provides a pure substrate for subsequent synthetic steps.

Table 3: Stereoselective Synthesis of (E)-Ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate Derivatives

| Starting Material (this compound derivative) | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | (E)-Ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | Ethanol, reflux | 92 | nih.gov |

| 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one | (E)-Ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | Ethanol, reflux | 92 | nih.govclockss.org |

| 4-Hydrazinyl-6-methylquinolin-2(1H)-one | (E)-Ethyl 3-(2-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | Ethanol, reflux | 92 | nih.govclockss.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Hydrazinylquinolin 2 1h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 4-Hydrazinylquinolin-2(1H)-one is expected to show distinct signals corresponding to each chemically non-equivalent proton in the molecule. vulcanchem.com Protons on the aromatic ring, the vinyl proton at the C3 position, and the protons of the amide and hydrazinyl groups will resonate at characteristic chemical shifts.

Table 1: ¹H NMR Spectral Data for 4-Hydrazinyl-8-methoxyquinolin-2(1H)-one in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.32 | Singlet | 1H | NH (Lactam) |

| 8.12 | Doublet (J = 8.4 Hz) | 1H | H5 |

| 6.98–6.83 | Multiplet | 2H | H6/H7 |

| 4.09 | Singlet | 2H | NH₂ (Hydrazinyl) |

| 3.87 | Singlet | 3H | OCH₃ |

Source: Vulcanchem nih.gov

For the parent compound, this compound, one would expect the aromatic protons (H5, H6, H7, H8) to show a different splitting pattern and chemical shifts due to the absence of the C8-methoxy substituent. The vinyl proton at C3 would likely appear as a singlet in the vinylic region. The signals for the lactam NH and the hydrazinyl NH and NH₂ protons would be expected in the downfield region, similar to the methoxy (B1213986) derivative.

A proton-decoupled ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms in a molecule. For this compound (C₉H₉N₃O), nine distinct signals are expected, corresponding to the nine carbon atoms in its structure.

The chemical shifts are indicative of the carbon's electronic environment. The carbonyl carbon (C2) of the lactam is expected to be the most downfield signal, typically above 160 ppm. The carbons of the aromatic and vinyl portions of the molecule (C3, C4, C4a, C5, C6, C7, C8, C8a) would resonate in the approximate range of 100-150 ppm. The specific assignment of each carbon requires more advanced techniques, such as 2D NMR.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C2 (C=O) | > 160 |

| C3 | ~90 - 100 |

| C4 | ~140 - 150 |

| C4a | ~115 - 125 |

| C5, C6, C7, C8 | ~115 - 140 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This is particularly useful for confirming the connectivity of the protons on the benzene (B151609) ring, showing correlations from H5 through H8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would allow for the direct assignment of the protonated carbons (C3, C5, C6, C7, C8).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary (non-protonated) carbons, such as C2, C4, C4a, and C8a, by observing their long-range correlations with nearby protons. For instance, the lactam proton (N1-H) would likely show an HMBC correlation to the carbonyl carbon (C2) and C8a.

Carbon-13 (¹³C) NMR Spectral Interpretation

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the amide and hydrazine (B178648) moieties.

Key expected vibrational frequencies include:

N-H Stretching: The lactam N-H and hydrazine N-H groups will exhibit stretching vibrations in the region of 3100-3400 cm⁻¹. Often, multiple peaks appear corresponding to symmetric and asymmetric stretches of the -NH₂ group.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching of the lactam carbonyl group is expected around 1650-1670 cm⁻¹.

C=C and C=N Stretching: Aromatic ring and vinyl C=C stretching, as well as C=N vibrations, typically appear in the 1450-1620 cm⁻¹ region.

N-H Bending: The bending vibration for the N-H bonds is usually observed around 1550-1650 cm⁻¹.

Data for the derivative 4-Hydrazinyl-8-methoxyquinolin-2(1H)-one shows an N-H stretch at 3250 cm⁻¹ and a C=O stretch at 1665 cm⁻¹, which aligns with the expected values. nih.gov

Table 3: Key FTIR Absorption Bands for 4-Hydrazinyl-8-methoxyquinolin-2(1H)-one

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3250 | N-H | Stretching |

| 1665 | C=O (Lactam) | Stretching |

| 1590 | C=N / C=C | Stretching |

Source: Vulcanchem nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. Unlike unit mass resolution spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound, the molecular formula is C₉H₉N₃O . HRMS analysis would be used to confirm this formula by providing an experimental mass that is extremely close to the calculated exact mass. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 4: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O |

| Nominal Mass | 175 |

An experimental HRMS result matching the calculated exact mass of 175.0746 would provide definitive confirmation of the molecular formula.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides quantitative data on the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. Close agreement between the experimental and theoretical values serves as a crucial check of purity and confirms the empirical formula.

For this compound (C₉H₉N₃O), the theoretical elemental composition can be calculated based on its molecular weight of 175.19 g/mol .

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Mass Percentage (%) |

|---|---|---|

| Carbon | C | 61.70% |

| Hydrogen | H | 5.18% |

| Nitrogen | N | 23.98% |

Experimental results from elemental analysis for a pure sample of the compound are expected to be within ±0.4% of these theoretical values, thereby verifying its elemental composition. mdpi.com

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, this technique provides definitive proof of their molecular structure, resolving any ambiguities that may arise from spectroscopic techniques alone. It allows for the precise measurement of bond lengths, bond angles, and the detailed analysis of molecular conformation and supramolecular assembly through intermolecular interactions.

While direct single-crystal X-ray diffraction data for the parent this compound is not extensively reported in the reviewed literature, numerous studies on its derivatives provide critical insights into the structural characteristics of this class of compounds. These studies unequivocally confirm the core quinolinone framework and the connectivity of the hydrazinyl moiety, while also revealing the conformational preferences and packing motifs dictated by various substituents.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) analysis has been instrumental in elucidating the structures of several derivatives of this compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a detailed three-dimensional model of the molecule.

For instance, the structure of (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one, a Schiff base derivative, was confirmed through SCXRD. bohrium.com This analysis revealed a planar delocalized π-system, with only a slight bend in the fused rings. bohrium.com Similarly, the E-configuration of a series of (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate derivatives was unambiguously established via X-ray crystallography. nih.gov

A notable example is the study of two polymorphic forms of 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline, which crystallize in either a monoclinic (P21/c) or an orthorhombic (Pbca) space group depending on the crystallization solvent. researchgate.net The crystallographic data for these forms highlight the structural diversity achievable with subtle changes in the crystallization environment.

The autoxidation product of this compound, a pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione, has also been characterized by single-crystal X-ray analysis, which confirmed its complex heterocyclic structure. mdpi.com

The following table summarizes representative crystallographic data for a derivative of this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline (Form 1M) | Monoclinic | P21/c | 10.2906(10) | 8.9211(7) | 18.4838(15) | 97.271(8) | researchgate.net |

| 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline (Form 1O) | Orthorhombic | Pbca | 13.6485(12) | 9.0588(9) | 27.400(2) | - | researchgate.net |

Analysis of Molecular Conformation and Intermolecular Interactions

The detailed structural models obtained from X-ray crystallography allow for a thorough analysis of molecular conformation and the non-covalent interactions that govern crystal packing. In the derivatives of this compound, the quinolinone ring system is generally found to be nearly planar, a feature that facilitates various intermolecular interactions. bohrium.comvulcanchem.com

Hydrogen bonding plays a crucial role in the crystal structures of these compounds. For example, in (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one, molecules are connected by strong N—H···O hydrogen bonds, forming a two-dimensional network. bohrium.com The crystal packing of (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate derivatives is also dominated by intermolecular hydrogen bonds. nih.gov

In addition to classical hydrogen bonds, weaker interactions such as C—H···O and π-π stacking are frequently observed. The crystal structure of one of the polymorphic forms of 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline is determined by an interplay of van der Waals forces, weak C–H···F interactions, and π–π stacking. researchgate.net In analogous quinoline (B57606) derivatives, π-π stacking interactions with centroid-centroid distances of approximately 3.6 Å have been reported, which contribute to the stabilization of the solid-state structure. vulcanchem.comdntb.gov.ua

The dihedral angles between the quinolinone moiety and various substituents are also a key aspect of their conformation. In the orthorhombic form of 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline, the dihedral angle between the terminal ring planes is 26.11(5)°, while in the monoclinic form, it is 17.26(8)°, indicating a significant conformational difference between the two polymorphs. researchgate.net

The table below provides examples of intermolecular interactions observed in the crystal structures of this compound derivatives.

| Compound/Derivative Family | Interaction Type | Description | Reference |

|---|---|---|---|

| (E)-4-(2-Benzylidene-hydrazineyl)quinolin-2(1H)-one | N—H···O Hydrogen Bonds | Forms a 2D network connecting the molecules. | bohrium.com |

| (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate derivatives | Intermolecular Hydrogen Bonds | Dominates the crystal packing. | nih.gov |

| 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline | C–H···F and π–π stacking | Key interactions in determining the crystal structure. | researchgate.net |

| Analogous quinoline derivatives | π–π stacking | Centroid-centroid distances of ~3.6 Å contribute to stability. | vulcanchem.comdntb.gov.ua |

Computational Chemistry and Theoretical Modeling of 4 Hydrazinylquinolin 2 1h One Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used for its balance of accuracy and computational cost. rsc.org It is particularly effective for studying the electronic properties of molecules like 4-hydrazinylquinolin-2(1H)-one. DFT calculations can elucidate geometric parameters, electronic structure, and spectroscopic properties, offering a detailed picture of the molecule's characteristics. nih.govrsc.org

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule, its equilibrium geometry. bohrium.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These optimized geometries are crucial for understanding the molecule's shape and steric properties.

Once the geometry is optimized, the electronic structure can be analyzed. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity and greater stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. MEPs illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.eg For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Properties for a Quinolinone Derivative This table presents typical data obtained from DFT calculations on quinolinone systems and serves as an example of the analysis that would be applied to this compound.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -750 Hartree |

DFT calculations are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data. This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, this would involve identifying characteristic frequencies for the N-H stretches of the hydrazinyl group, the C=O stretch of the quinolinone ring, and various aromatic C-H and C-C vibrations. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). bohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λmax). ijcce.ac.ir Such predictions are valuable for interpreting experimental spectra and understanding the electronic transitions responsible for the molecule's color and photophysical properties.

Table 2: Exemplary Predicted Vibrational Frequencies for a Hydrazinylquinolinone Moiety This table provides an example of predicted vibrational frequencies for key functional groups in a molecule like this compound, based on studies of related compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Hydrazine) | 3350 - 3450 |

| C=O Stretch (Quinolinone) | 1650 - 1680 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Ring C=C Stretch | 1580 - 1620 |

Geometric Optimization and Electronic Structure Calculations

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate. d-nb.info

For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones to form pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones has been studied using theoretical calculations to elucidate the reaction pathway. mdpi.com Similarly, computational studies on the oxidation of the quinoline (B57606) ring can reveal the step-by-step process of bond formation and cleavage. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products. auctoresonline.org These theoretical explorations are essential for understanding reactivity, predicting reaction outcomes, and designing more efficient synthetic routes.

Quantum Mechanical Calculations for Structural Stability

Quantum mechanical calculations are fundamental to assessing the structural stability of this compound. The total energy of the molecule, calculated using methods like DFT, provides a direct measure of its stability. By comparing the energies of different isomers or tautomers, the most stable form can be identified. For example, quinolin-2(1H)-one exists in a tautomeric equilibrium with 2-hydroxyquinoline, and computational methods can determine which tautomer is energetically favored under different conditions.

Conformational Landscape Analysis

Molecules with rotatable single bonds, like the C-N bond connecting the hydrazinyl group to the quinoline ring in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies and populations. rsc.org

Computational methods can systematically explore the conformational landscape by rotating the relevant bonds and calculating the energy at each step. This process generates a potential energy profile that reveals the energy minima corresponding to stable conformers and the energy barriers separating them. For substituted quinolines, both computational modeling and experimental techniques like NMR spectroscopy have been used to determine the preferred conformations in solution. rsc.orgnih.govuoa.gr Understanding the conformational preferences of this compound is crucial as different conformers can exhibit different chemical and biological properties.

Future Perspectives and Emerging Research Directions in 4 Hydrazinylquinolin 2 1h One Chemistry

Design and Synthesis of Novel Scaffolds with Enhanced Chemical Features

The inherent reactivity and biological relevance of the 4-hydrazinylquinolin-2(1H)-one core make it a prime candidate for the design and synthesis of novel molecular scaffolds. Future research will likely focus on creating derivatives with tailored electronic, optical, and biological properties. This can be achieved through several strategies:

Derivatization of the Hydrazinyl Group: The hydrazinyl moiety offers a reactive handle for a wide array of chemical transformations. Condensation reactions with aldehydes, ketones, and other electrophiles can lead to the formation of diverse hydrazone derivatives. nih.gov These derivatives can exhibit unique biological activities and serve as building blocks for more complex heterocyclic systems. For example, the reaction with cyclic ketones has been shown to produce novel spiro-thiazolidinone derivatives with potential antiproliferative properties. nih.gov

Construction of Fused Heterocyclic Systems: The this compound scaffold can serve as a precursor for the synthesis of polycyclic and fused heterocyclic systems. For instance, autoxidation of 4-hydrazinylquinolin-2(1H)-ones can lead to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, which are complex pentacyclic structures. mdpi.comresearchgate.net One-pot reactions involving 4-hydrazinylquinolin-2(1H)-ones, aldehydes, and barbituric acid have been utilized to create diazepino[4,3-c]quinoline-6,8,10-trione derivatives. tandfonline.com These strategies open avenues for creating structurally diverse molecules with potentially novel functions.

Recent research has demonstrated the successful synthesis of various novel scaffolds. For instance, pyridopyridazinone derivatives have been designed as potent PARP-1 inhibitors, showcasing the potential of modifying the core structure to achieve specific biological targets. researchgate.net Another study detailed the synthesis of quinoxalin-2(1H)-one derivatives incorporating hydrazone and pyrazole (B372694) moieties with promising antimicrobial activity. johnshopkins.edu

Table of Synthesized this compound Derivatives and Scaffolds

| Derivative/Scaffold Name | Synthetic Precursors | Key Reaction Type | Potential Application | Reference |

| Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | 4-Hydrazinylquinolin-2(1H)-ones | Autoxidation | Materials Science, Medicinal Chemistry | mdpi.comresearchgate.net |

| 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-one | 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one, Thioglycolic acid | Condensation/Cyclization | Anticancer Agents | nih.gov |

| Diazpino[4,3-c]quinoline-6,8,10-trione derivatives | 4-Hydrazinylquinolin-2(1H)-ones, Aromatic aldehydes, Barbituric acid | One-pot multicomponent reaction | Antifibrotic Agents | tandfonline.comnih.gov |

| Pyridopyridazinone derivatives | Phthalazine nucleus isosteres | Multi-step synthesis | PARP-1 Inhibitors | researchgate.net |

Integration of Green Chemistry Principles in Synthetic Strategies

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. jddhs.com The synthesis of this compound and its derivatives is an area where the application of these principles can lead to more sustainable and efficient processes.

Future research will likely focus on several key aspects of green chemistry:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Future strategies will likely explore the use of greener alternatives such as water, ethanol (B145695), or solvent-free reaction conditions. nih.gov For example, aqueous-based synthesis methods are being explored to reduce toxicity.

Catalysis: The use of catalysts, particularly biocatalysts and heterogeneous catalysts, is a cornerstone of green chemistry. jddhs.com These can enhance reaction rates and selectivity, often under milder conditions, reducing energy consumption and by-product formation. The autoxidation of hydrazines, for instance, can be facilitated by catalysts like cobalt(II) 4,4′,4″,4‴-tetrasulfophthalocyanine (CoIITSP). mdpi.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. One-pot, multicomponent reactions are particularly advantageous in this regard as they can reduce the number of synthetic steps and purification processes, thereby minimizing waste. tandfonline.comdntb.gov.ua

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. dntb.gov.ua

The development of greener synthetic methods for quinoline (B57606) derivatives is an active area of research, with studies exploring one-pot synthesis techniques and the use of eco-friendly catalysts. researchgate.net The principles of green chemistry, including waste prevention, atom economy, and the use of safer chemicals, provide a framework for developing more sustainable methods for producing this compound and its derivatives. nih.govmdpi.com

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique pathways for chemical transformations that are often inaccessible through traditional thermal methods. The exploration of these techniques in the context of this compound chemistry is an emerging research direction with significant potential.

Photochemical Reactions: The quinolinone core and the hydrazinyl group can both be susceptible to photochemical activation. Irradiation with light of a specific wavelength could induce cyclization, rearrangement, or redox reactions, leading to the formation of novel molecular architectures. For example, photolysis has been used to generate arylcarbenes from oxirane precursors, a concept that could potentially be adapted to quinolinone systems. researchgate.net The development of asymmetrical photochromic diarylethenes that undergo reversible cyclization upon irradiation highlights the potential for creating light-responsive molecular switches. researchgate.net

Electrochemical Synthesis and Modification: Electrochemical methods can be used to drive oxidation and reduction reactions with high selectivity and control. The hydrazine (B178648) moiety is known to be electrochemically active and can be oxidized to form azo or azoxy derivatives. The quinoline ring itself can also undergo electrochemical reduction. These transformations can be used to synthesize new derivatives or to study the redox properties of the molecule, which is particularly relevant for applications in materials science. Copper-catalyzed oxidation of hydrazones to diazo compounds using oxygen as the terminal oxidant is an example of an electrochemically relevant transformation. researchgate.net

The high electron-deficient nature of functionalized pyridazines, which can be derived from this compound, makes them promising candidates for applications in electrochromic materials. mdpi.comresearchgate.net This inherent electronic property suggests that the parent compound and its derivatives would be responsive to electrochemical stimuli.

Advanced Applications in Chemical Probe Development and Materials Science

The unique structural and electronic properties of this compound make it a valuable building block for the development of advanced materials and chemical probes.

Electrochromic Material Applications

Electrochromic materials can change their optical properties (color) in response to an applied electrical potential. d-nb.info This property makes them highly desirable for applications such as smart windows, displays, and sensors. The high electron-deficiency of pyridazine (B1198779) derivatives, which can be synthesized from this compound, makes them excellent candidates for electrochromic materials. mdpi.comresearchgate.net

Future research in this area will likely involve:

Synthesis of Quinolinone-Based Polymers: Incorporating the this compound moiety into a polymer backbone could lead to the development of novel electrochromic polymers. The properties of these polymers, such as color, switching speed, and stability, could be tuned by modifying the structure of the quinolinone monomer.

Device Fabrication and Characterization: The development of prototype electrochromic devices, such as smart windows, using these new materials will be a crucial step. d-nb.info This will involve optimizing the device architecture and characterizing its performance in terms of optical contrast, switching kinetics, and long-term stability.

Metal-Organic Framework Precursor Development

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. rsc.orgchemrxiv.org They have attracted significant attention due to their potential applications in gas storage, separation, and catalysis. The this compound molecule, with its multiple coordination sites (nitrogen and oxygen atoms), is a promising candidate for use as an organic linker in the synthesis of novel MOFs. researchgate.net

Future research directions in this area include:

Synthesis and Structural Characterization of Quinolinone-Based MOFs: The synthesis of new MOFs using this compound or its derivatives as the organic linker will be a primary focus. nih.govberkeley.edu This will involve exploring different metal ions and reaction conditions to control the dimensionality and topology of the resulting frameworks.

Investigation of Functional Properties: Once synthesized, these new MOFs will be investigated for their functional properties. Given the nature of the organic linker, these materials could exhibit interesting properties for gas storage (e.g., H₂ or CO₂), catalysis, or sensing applications. nih.govberkeley.edu The porous nature of MOFs could also be exploited for applications in drug delivery or as hosts for other functional molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydrazinylquinolin-2(1H)-one derivatives?

- Methodological Answer :

-

Cyclization of Precursors : Reacting 2-aminoacetophenone with aldehydes (e.g., benzaldehyde) in the presence of pyrrolidine as a catalyst under reflux conditions yields dihydroquinolin-4(1H)-one scaffolds. This method emphasizes aqueous-based synthesis to reduce toxicity .

-

Condensation Reactions : Heating carboxaldehyde derivatives with amines (e.g., ethylenediamine) in ethanol under reflux produces hydrazinyl-linked quinolinones. For example, compound 23 (yield: 77%) was synthesized via this route .

-

Hydroxyl Substitution : Introducing hydroxyl groups at the 4-position involves refluxing intermediates with hydrazine hydrate, followed by neutralization with HCl to stabilize the product .

- Example Table :

Q. Which spectroscopic techniques are used to characterize this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1660 cm⁻¹, NH/OH vibrations at 3200–3447 cm⁻¹) .

- NMR Analysis : NMR confirms substituent positions (e.g., CH signals at δ 3.59 ppm, aromatic protons at δ 6.99–8.18 ppm) .

- Mass Spectrometry : Determines molecular ion peaks (e.g., m/z 297 for compound 23) and fragmentation patterns .

- Elemental Analysis : Validates empirical formulas (e.g., CHNO) .

Q. What biological assays evaluate the antimicrobial activity of these derivatives?

- Methodological Answer :

-

Twofold Serial Dilution : Used to determine minimal inhibitory concentrations (MICs) against bacterial (e.g., B. proteus) and fungal strains. For example, fluoro-substituted derivatives showed MICs as low as 16 µg/mL .

-

Comparative Analysis : Activity is benchmarked against standard antibiotics (e.g., streptomycin) to assess efficacy .

- Example Table :

| Compound | MIC (µg/mL) | Target Microbe | Reference |

|---|---|---|---|

| Fluoro-substituted (6a) | 16–32 | P. aeruginosa | |

| Pyrimidine-linked (11) | 64 | S. aureus |

Advanced Research Questions

Q. How can autoxidation pathways of this compound be optimized to synthesize pyridazino compounds?

- Methodological Answer :

- Reaction Conditions : Autoxidation in polar aprotic solvents (e.g., DMF) under ambient oxygen generates pyridazino[4,3-c:5,6-c']diquinoline-6,7-diones. Temperature control (25–50°C) prevents side reactions .

- Structural Validation : X-ray crystallography confirms cyclized structures, while DFT calculations model electronic transitions and stability .

- Yield Optimization : Adjusting stoichiometry (e.g., 1:1 hydrazinylquinolinone to oxidizer) improves yields to >70% .

Q. How to address discrepancies in spectral data when characterizing novel derivatives?

- Methodological Answer :

- Cross-Verification : Combine multiple techniques (e.g., - HSQC NMR for proton-carbon correlations) to resolve overlapping signals .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d) to distinguish exchangeable protons (e.g., NH/OH) from aromatic signals .

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural assignments, resolving ambiguities in NMR/IR data .

Q. What computational methods validate the structural elucidation of these compounds?

- Methodological Answer :

- DFT Calculations : Model molecular geometries and compare with experimental X-ray data to confirm bond lengths/angles (e.g., C=O bond at 1.22 Å) .

- Electrostatic Potential Maps : Predict reactive sites (e.g., hydrazine NH groups) for further functionalization .

- TD-DFT : Simulates UV-Vis spectra to validate experimental λ values (e.g., 320 nm for pyridazino derivatives) .

Q. How does substituent variation affect bioactivity and physicochemical properties?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Fluoro substituents enhance antimicrobial activity by increasing membrane permeability (e.g., MIC reduction from 64 to 16 µg/mL) .

- Hydrophilic Moieties : Hydroxyl groups improve solubility but may reduce bioavailability due to hydrogen bonding .

- Steric Effects : Bulky substituents (e.g., benzyl) hinder enzyme binding, decreasing potency .

Q. How to analyze regioselectivity in cyclization reactions during synthesis?

- Methodological Answer :

- Mechanistic Probes : Use deuterated aldehydes to track proton transfer pathways in cyclization (e.g., H-5 quinolinone regiochemistry) .

- Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps (e.g., enamine formation) .

- Computational Modeling : Transition-state analysis with DFT identifies favorable pathways (e.g., 6-membered vs. 5-membered ring closure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.